(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid
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Overview
Description
(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Scientific Research Applications
(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Potential use in the synthesis of biologically active molecules.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Ethoxy-2-formyl-5-methoxyphenyl)boronic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.
Properties
Molecular Formula |
C10H13BO5 |
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Molecular Weight |
224.02 g/mol |
IUPAC Name |
(4-ethoxy-2-formyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10-4-7(6-12)8(11(13)14)5-9(10)15-2/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
SOUWAJGZOVUGQY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)OCC)OC)(O)O |
Origin of Product |
United States |
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